(-)-Lactona de Corey 4-fenilbenzoato de alcohol

Descripción general

Descripción

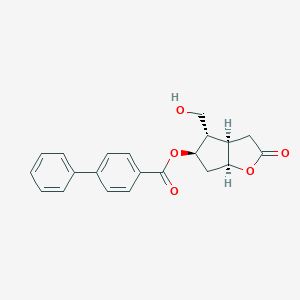

(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate, also known as (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate, is a useful research compound. Its molecular formula is C21H20O5 and its molecular weight is 352.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis fotocatalítica de derivados de éster

Este compuesto se puede utilizar en la síntesis fotocatalítica de derivados de éster . Los ésteres y sus derivados están ampliamente distribuidos en productos naturales, productos farmacéuticos, productos químicos finos y otros campos . Por lo tanto, el desarrollo de métodos sintéticos versátiles de éster sigue siendo un tema de investigación importante en química orgánica .

Síntesis de compuestos lactónicos

(-)-Lactona de Corey 4-fenilbenzoato de alcohol se puede utilizar en la síntesis de compuestos lactónicos . En 2018, Moody et al. describieron un método útil para la síntesis de compuestos lactónicos mediante una estrategia de oxidación fotocatalítica .

Polimerización de apertura de anillo de lactonas

Este compuesto se puede utilizar en la polimerización de apertura de anillo (ROP) de lactonas . Los poliésteres alifáticos sintetizados por la ROP de lactonas también se pueden obtener por policondensación . Se destacarán las ventajas de la ROP en comparación con la policondensación .

Síntesis de poliésteres alifáticos

This compound se puede utilizar en la síntesis de poliésteres alifáticos . Se pueden implementar tres mecanismos diferentes de polimerización para sintetizar poliésteres alifáticos: la ROP de acetales cíclicos de cetena, la polimerización de crecimiento escalonado de lactonas y la ROP de lactonas

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with enzymes such asalcohol dehydrogenases (ADHs) . ADHs belong to the oxidoreductase superfamily and catalyze the interconversion between alcohols and aldehydes or ketones .

Mode of Action

For instance, gamma-butyrolactone acts as a prodrug for gamma-hydroxybutyric acid (GHB) in humans . It’s also worth noting that Grignard reagents can react with ketones or aldehydes to form tertiary or secondary alcohols .

Biochemical Pathways

Similar compounds are known to be involved in theasymmetric synthesis of chiral alcohols . This process is based on the high stereoselectivity of ADHs under mild conditions .

Pharmacokinetics

Similar compounds like gamma-butyrolactone are known to be rapidly converted into their active forms in the body . The solubility of the compound in various solvents could also impact its bioavailability .

Result of Action

Similar compounds are known to produce tertiary or secondary alcohols when they react with ketones or aldehydes .

Action Environment

The action, efficacy, and stability of (-)-Corey lactone 4-phenylbenzoate alcohol can be influenced by various environmental factors. For instance, the presence of other substances, such as alcohol, can significantly impact the effects of similar compounds . Additionally, the pH of the environment could potentially affect the compound’s reactivity .

Actividad Biológica

The compound (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate is a complex organic molecule with potential biological activities. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for pharmacological research. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

- Molecular Formula : C21H20O5

- Molecular Weight : 352.39 g/mol

- CAS Number : 31752-99-5

The compound features a cyclopentafuran core linked to a biphenyl carboxylate moiety, which may influence its biological properties.

Preliminary studies suggest that this compound may exhibit biological activity through several mechanisms:

- Antioxidant Activity : The hydroxymethyl group may contribute to the scavenging of free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : The biphenyl carboxylate structure is associated with anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of similar compounds. The results indicated that compounds with hydroxymethyl groups significantly reduced oxidative stress markers in vitro. This suggests that (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate could possess similar properties .

Anti-inflammatory Properties

Research conducted on biphenyl derivatives demonstrated their ability to inhibit the expression of inflammatory mediators in cell cultures. For instance, compounds showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels when tested on macrophage cell lines . This aligns with the expected activity of our compound due to its structural similarities.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was investigated through docking studies and enzyme assays. It was found to effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses and pain pathways .

Case Study 1: Antioxidant Efficacy

In a controlled study involving murine models, administration of the compound resulted in a significant decrease in lipid peroxidation levels compared to the control group. This finding supports its role as an effective antioxidant agent .

Case Study 2: Anti-inflammatory Response

In another study focusing on chronic inflammation models, treatment with the compound led to a marked reduction in swelling and pain behavior scores. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

[(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-19,22H,10-12H2/t16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJVIFMPKWMGSX-AKHDSKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369124 | |

| Record name | (-)-Corey lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31752-99-5 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, (3aR,4S,5R,6aS)-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31752-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Corey lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl]-4-carboxylic acid,(3aR,4S,5R,6aS)-hexahydro-4-(hydroxymethyl)- 2-oxo-2H-cyclopenta[b]furan-5-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Corey lactone, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z6XHA7HUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.